molecular formula C18H15N5O3 B6425537 N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034373-86-7

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B6425537
CAS RN: 2034373-86-7
M. Wt: 349.3 g/mol
InChI Key: KSHMHGOZGVELLK-UHFFFAOYSA-N
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Description

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is 349.11748936 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RIP1 Kinase Inhibition

This compound has been identified as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase . RIP1 is a critical regulator of cell survival and death, and its inhibition can have significant implications in the treatment of various diseases, including neurodegenerative disorders and cancer .

Necroptosis Suppression

The compound has shown to significantly suppress necroptotic cell death in both mouse and human cells . Necroptosis is a form of programmed cell death, and its suppression can be beneficial in conditions where cell death is undesirable, such as in neurodegenerative diseases .

Treatment of Multiple Sclerosis

The compound has demonstrated efficacy in attenuating disease progression in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is a model for multiple sclerosis . This suggests potential applications in the treatment of multiple sclerosis .

Antibacterial Activities

There is evidence to suggest that similar compounds have antibacterial activities . While specific data for this compound is not available, it’s possible that it may also exhibit antibacterial properties .

SMPS Primary IC

The compound, also known as F6524-0424, is identified as a SMPS (Switched-Mode Power Supply) primary IC (Integrated Circuit) . It’s specifically designed to satisfy the requirements for increased integration and reliability in off-line quasi-resonant flyback converters .

Power Supply Units

The compound is used in a range of applications, from battery chargers and set-top boxes, to televisions, monitors, and industrial power supply units . It’s designed to cover the power range from below 25 watts up to 300 watts for 100/115/230 VAC inputs, and up to 150 watts for 85 to 265 VAC universal input .

properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-17(15-12-20-23(21-15)14-4-2-1-3-5-14)19-8-10-22-9-6-13-7-11-26-16(13)18(22)25/h1-7,9,11-12H,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMHGOZGVELLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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